molecular formula C14H15NO B2601282 8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one CAS No. 79115-74-5

8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one

Cat. No. B2601282
Key on ui cas rn: 79115-74-5
M. Wt: 213.28
InChI Key: ODVMPUWRYDXQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06140322

Procedure details

Homophthalic anhydride (4.86 g, 30 mmol) was added portionwise over 10 minutes to a refluxing solution of 1-aza-2-methoxycycloheptene (4.20 g, 33 mmol) in toluene. After addition was complete, the reaction mixture was heated an additional 1 h before cooling to ambient temperature. The reaction mixture was diluted with chloroform, the resulting solution was washed twice with sodium hydroxide, and the dried (magnesium sulfate) organic layer was concentrated in vacuo. The residue was chromatographed on silica gel using chloroform, followed by 4% methanol in chloroform, as eluent to give the desired compound. This was triturated with 20% ether in hexanes (40 ml) to yield the title compound as an off-white solid (2.21 g, 42%), m.p. 99-101° C.
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
1-aza-2-methoxycycloheptene
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:7][C:5](=O)[C:4]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:3]2[CH2:2]1.[NH2:13]OC1CCCCCC=1.[C:22]1(C)C=[CH:26][CH:25]=[CH:24][CH:23]=1>C(Cl)(Cl)Cl>[CH:11]1[CH:10]=[CH:9][CH:8]=[C:4]2[C:3]=1[CH:2]=[C:1]1[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][N:13]1[C:5]2=[O:7]

Inputs

Step One
Name
Quantity
4.86 g
Type
reactant
Smiles
C1(CC=2C(C(=O)O1)=CC=CC2)=O
Name
1-aza-2-methoxycycloheptene
Quantity
4.2 g
Type
reactant
Smiles
NOC1=CCCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated an additional 1 h
Duration
1 h
WASH
Type
WASH
Details
the resulting solution was washed twice with sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (magnesium sulfate) organic layer
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1=C2C=C3N(C(C2=CC=C1)=O)CCCCC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.